2,2-Difluoro-1-(3-fluorophenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5F3O It is characterized by the presence of two fluorine atoms attached to the ethanone group and an additional fluorine atom on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(3-fluorophenyl)ethanone typically involves the introduction of fluorine atoms into the ethanone structure. One common method is the difluoromethylation of 3-fluorobenzaldehyde using difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced fluorinating agents and catalysts. These methods are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2,2-Difluoro-1-(3-fluorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound’s unique fluorine content makes it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs with improved bioavailability and metabolic stability.
Industry: The compound is used in the production of specialty chemicals and advanced materials with specific properties, such as increased thermal stability and resistance to degradation
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(3-fluorophenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to altered biochemical pathways and physiological responses. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(2,3-difluorophenyl)ethanone
- 1-(3-(Difluoromethyl)-2-fluorophenyl)ethan-1-one
Uniqueness
2,2-Difluoro-1-(3-fluorophenyl)ethanone is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and stability profiles, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
2,2-difluoro-1-(3-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYTXOKNCZOKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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